molecular formula C11H13NO2 B8462275 p-formyl-N-propylbenzamide

p-formyl-N-propylbenzamide

Cat. No. B8462275
M. Wt: 191.23 g/mol
InChI Key: GKUAWBDCJIZWHK-UHFFFAOYSA-N
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Patent
US04289769

Procedure details

A mixture of 15.0 g. of 4-carboxybenzaldehyde, 17.0 g. of N,N'-carbonyldiimidazole and 100 ml. of tetrahydrofuran is allowed to stand at room temperature for 3 hours, then 9.8 ml. of N-propylamine are added. The reaction mixture is allowed to stand at room temperature for 18 hours and is then heated at reflux temperature for one hour, diluted with water and concentrated. The oil which separates is washed twice with water and then purified by partition chromatography to yield p-formyl-N-propylbenzamide, m.p. 71°-74° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([OH:3])=O.O1CCCC1.[CH2:17]([NH2:20])[CH2:18][CH3:19]>O>[CH:8]([C:7]1[CH:10]=[CH:11][C:4]([C:1]([NH:20][CH2:17][CH2:18][CH3:19])=[O:3])=[CH:5][CH:6]=1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Step Two
Name
N,N'-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 15.0 g
WAIT
Type
WAIT
Details
to stand at room temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The oil which separates is washed twice with water
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
by partition chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C(=O)NCCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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